Enzymatic Inhibition Potency of BM 21.1298 Against Wild-Type HIV-1 Reverse Transcriptase
In the initial characterization study, BM 21.1298 inhibited recombinant wild-type HIV-1 reverse transcriptase RNA-dependent DNA polymerase activity. While absolute IC50 values vary across assay formats, the compound was reported as a potent inhibitor in the primary disclosure [1].
| Evidence Dimension | Inhibition of wild-type HIV-1 RT RNA-dependent DNA polymerase activity |
|---|---|
| Target Compound Data | Potent inhibition (exact IC50 value not specified in the primary disclosure abstract) |
| Comparator Or Baseline | Thiazoloisoindolinone derivatives BM+21.1326 and BM+50.0934 |
| Quantified Difference | Binding mode comparison available in subsequent structural studies [2] |
| Conditions | Recombinant HIV-1 RT enzyme assay (cell-free system) |
Why This Matters
Establishes BM 21.1298 as the foundational reference compound for the thiazoloisoindolinone NNRTI class, enabling comparative SAR studies against derivatives with modified phenyl substituents.
- [1] Antimicrob Agents Chemother. 1993 Dec;37(12):2612-7. (Primary disclosure; full text required for exact IC50 data). View Source
- [2] Pattabiraman N, Gussio R. Crystallographic analysis of the binding modes of thiazoloisoindolinone non-nucleoside inhibitors to HIV-1 reverse transcriptase and comparison with modeling studies. J Med Chem. 1999;42(19):3845-3856. View Source
